

GSK143 Dihydrochloride: Application Notes and Protocols for Inflammation Research

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Compound of Interest

Compound Name: GSK143 dihydrochloride

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Introduction

GSK143 dihydrochloride is a potent, highly selective, and orally active inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune receptors.[1] By inhibiting SYK, GSK143 effectively modulates downstream signaling pathways involved in immune responses, leading to a reduction in inflammation. This document provides detailed application notes and experimental protocols for the use of **GSK143 dihydrochloride** in inflammation research. The dihydrochloride salt form of GSK143 generally offers enhanced water solubility and stability compared to the free base.[2]

Mechanism of Action

GSK143 exerts its anti-inflammatory effects by selectively inhibiting the kinase activity of SYK. [2] This inhibition prevents the phosphorylation of downstream targets, including Phospholipase C gamma (PLCγ) and subsequent activation of the Erk pathway.[2][3] The disruption of these signaling cascades leads to the abrogation of cellular responses such as degranulation, cytokine release, and calcium mobilization in various immune cells, including mast cells, macrophages, and B cells.[1][2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of GSK143

Target	Assay Type	Value	Reference
SYK	Kinase Inhibition	pIC50 = 7.5	[2]
Phosphorylated Erk (pErk)	Cellular Assay	pIC50 = 7.1	[2]
Chronic Lymphocytic Leukemia (CLL) cells	Cell Viability	IC50 = 323 nM	[2]

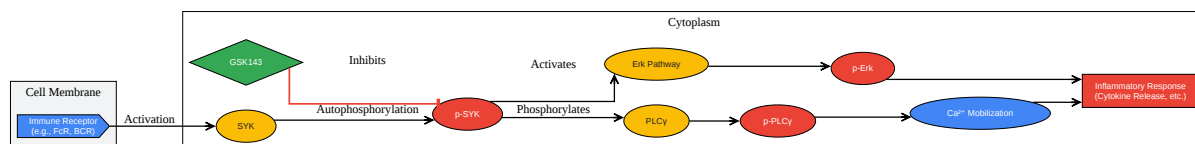
Table 2: In Vivo Efficacy of GSK143

Model	Species	Administration	Dose	Effect	Reference
Cutaneous Reverse Passive Arthus Reaction	Rat	Oral	10 mg/kg	~50% reduction in inflammation	[2]
Cutaneous Reverse Passive Arthus Reaction	Rat	Oral	30 mg/kg	~70% reduction in inflammation	[2]
Intestinal Inflammation	Mouse	Oral	0.1-10 mg/kg	Reduced inflammation and immune cell recruitment	[2]

Table 3: Selectivity Profile of GSK143

Kinase	pIC50	Reference
ZAP-70	4.7	[2]
LCK	5.3	[2]
LYN	5.4	[2]
JAK1	5.8	[2]
JAK2	5.8	[2]
JAK3	5.7	[2]
Aurora B	4.8	[2]

Signaling Pathway



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Caption: GSK143 inhibits SYK autophosphorylation, blocking downstream signaling.

Experimental Protocols

Protocol 1: In Vivo Anti-Inflammatory Efficacy in a Rat Model of Cutaneous Reverse Passive Arthus Reaction

This protocol outlines the assessment of the in vivo anti-inflammatory activity of GSK143 in a rat model.

Materials:

- **GSK143 dihydrochloride**
- Vehicle (e.g., 0.5% w/v methylcellulose in water)
- Ovalbumin
- Rabbit anti-ovalbumin antiserum
- Male Wistar rats (200-250 g)
- Calipers

Procedure:

- **Animal Acclimatization:** Acclimate rats to the housing conditions for at least 7 days prior to the experiment.
- **Compound Preparation:** Prepare a suspension of **GSK143 dihydrochloride** in the vehicle at the desired concentrations (e.g., 3, 10, 30, 100 mg/kg).
- **Compound Administration:** Administer **GSK143 dihydrochloride** or vehicle orally to the rats 1 hour before the ovalbumin challenge.^[2]
- **Induction of Arthus Reaction:** Anesthetize the rats and inject 50 µl of rabbit anti-ovalbumin antiserum intradermally into the dorsal skin. Immediately following, administer 10 mg/kg of ovalbumin in saline intravenously.
- **Measurement of Inflammation:** Measure the diameter and thickness of the inflammatory lesion on the dorsal skin using calipers at regular intervals (e.g., 2, 4, 6, and 24 hours) post-challenge.
- **Data Analysis:** Calculate the inflammatory response as the change in skin thickness or area. Compare the responses in the GSK143-treated groups to the vehicle-treated group.

Protocol 2: In Vitro Macrophage Cytokine Release Assay

This protocol describes the evaluation of GSK143's effect on cytokine release from bone marrow-derived macrophages (BMDMs).

Materials:

- **GSK143 dihydrochloride**
- Bone marrow cells from mice
- M-CSF (Macrophage Colony-Stimulating Factor)
- RPMI-1640 medium with 10% FBS
- LPS (Lipopolysaccharide)
- ELISA kits for TNF- α and IL-6
- 96-well cell culture plates

Procedure:

- **Generation of BMDMs:** Isolate bone marrow cells from the femurs and tibias of mice and culture them in RPMI-1640 supplemented with 10% FBS and M-CSF (20 ng/mL) for 7 days to differentiate them into macrophages.
- **Cell Plating:** Seed the differentiated BMDMs into 96-well plates at a density of 1×10^5 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Pre-treat the BMDMs with various concentrations of **GSK143 dihydrochloride** (e.g., 0.1 to 10 μ M) or vehicle (DMSO) for 30 minutes.[2]
- **Stimulation:** Stimulate the cells with LPS (100 ng/mL) for 4-24 hours.
- **Supernatant Collection:** After the incubation period, centrifuge the plates and collect the supernatants.
- **Cytokine Quantification:** Measure the concentrations of TNF- α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

- Data Analysis: Determine the IC₅₀ of GSK143 for the inhibition of cytokine release.

Protocol 3: Calcium Flux Assay in B-cells

This protocol details the measurement of intracellular calcium mobilization in B-cells following B-cell receptor (BCR) stimulation and its inhibition by GSK143.

Materials:

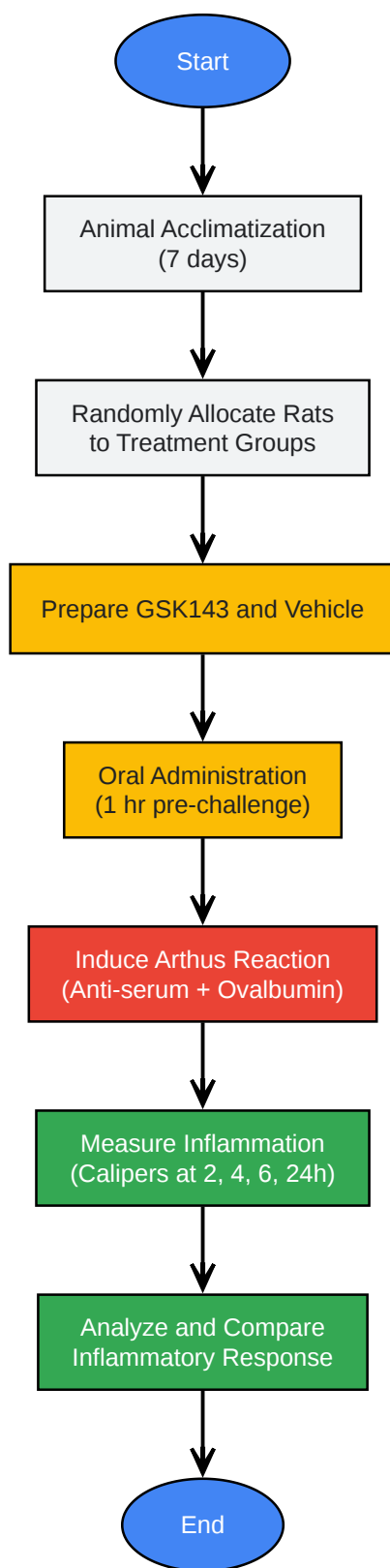
- **GSK143 dihydrochloride**
- B-cell line (e.g., Ramos)
- Anti-IgM antibody
- Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)
- Flow cytometer

Procedure:

- Cell Preparation: Culture Ramos B-cells in appropriate media.
- Dye Loading: Resuspend the cells in a suitable buffer and load them with a calcium indicator dye (e.g., 1-5 μ M Indo-1 AM) for 30-60 minutes at 37°C.
- Washing: Wash the cells to remove extracellular dye.
- Compound Incubation: Pre-incubate the dye-loaded cells with GSK143 (e.g., 1 μ M) or vehicle for 30 minutes.[\[2\]](#)
- Baseline Reading: Acquire a baseline fluorescence reading on a flow cytometer for approximately 30-60 seconds.
- Stimulation: Add anti-IgM antibody to the cell suspension to stimulate the BCR and continue recording the fluorescence for several minutes.
- Data Analysis: Analyze the change in fluorescence intensity over time. The ratio of calcium-bound to calcium-free dye (for Indo-1) or the increase in fluorescence (for Fluo-4) reflects the

intracellular calcium concentration. Compare the calcium flux in GSK143-treated cells to that in vehicle-treated cells.

Experimental Workflow



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Caption: Workflow for in vivo evaluation of GSK143 in a rat Arthus reaction model.

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